molecular formula C20H18Cl2N2S2 B4728359 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5653-08-7

2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B4728359
CAS No.: 5653-08-7
M. Wt: 421.4 g/mol
InChI Key: FMICYDUWPBEQHJ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound featuring a thiazoloquinoline core substituted with a 3,4-dichlorophenyl group and four methyl moieties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2S2/c1-10-7-13-16(8-11(10)2)23-20(3,4)18-17(13)19(25)24(26-18)12-5-6-14(21)15(22)9-12/h5-9,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMICYDUWPBEQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365378
Record name 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-08-7
Record name 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for preparing thiazolo derivatives . The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The target compound belongs to the thiazolo[5,4-c]quinoline family, whereas analogs such as 4,4,7,8-tetramethyl-5-[(naphthalen-2-yloxy)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione () and cyclopropyl-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone () feature dithiolo[3,4-c]quinoline cores. Key differences include:

  • Thione vs. Dithiolo Groups : The dithiolo analogs contain two sulfur atoms in the annelated ring, enhancing H₂S release capacity , while the thiazolo core in the target compound may prioritize kinase inhibition .
  • Substituent Effects : The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity and binding affinity to hydrophobic kinase pockets compared to naphthyloxy or cyclopropyl groups in analogs .
Kinase Inhibition

Several dithioloquinolinethione derivatives exhibit potent kinase inhibition:

Compound Target Kinase IC₅₀ (µM) Reference
2a (DTT derivative) JAK3 0.36
2b (DTT derivative) NPM1-ALK 0.25
2q (DTT derivative) cRAF[Y340D] 5.34

The target compound’s thiazolo core and dichlorophenyl substituent may enhance selectivity for kinases like JAK3 or ALK, though experimental validation is needed.

Antioxidant and H₂S Release

The 1,2-dithiol-3-thione fragment in analogs acts as an endogenous H₂S donor, mitigating oxidative stress and apoptosis . While the target compound lacks the dithiolo group, its thione moiety may still contribute to moderate H₂S release, albeit less efficiently than dithiolo derivatives.

Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups at positions 4, 7, and 8 may reduce metabolic degradation compared to unsubstituted analogs .

Anticancer Potential

Dithioloquinolinethione derivatives inhibit oncogenic kinases (e.g., JAK3, ALK) and induce apoptosis in cancer cells . The target compound’s structural similarity suggests comparable mechanisms, though its efficacy requires validation.

Anti-Inflammatory and Cytoprotective Effects

Analogous compounds (e.g., ADT-OH) upregulate glutathione and suppress ROS, offering protection against oxidative damage . The target compound’s thione group may similarly modulate redox homeostasis.

Biological Activity

2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a quinoline structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action and relevant case studies.

  • Molecular Formula : C21H17Cl2NOS3
  • Molar Mass : 466.47 g/mol
  • Density : 1.50 ± 0.1 g/cm³ (Predicted)
  • Boiling Point : 647.6 ± 65.0 °C (Predicted)
  • pKa : -2.45 ± 0.40 (Predicted)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity and leading to therapeutic outcomes. The exact pathways involved can vary based on the target and the biological context.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazolidinone derivatives found that modifications in the thiazole ring could enhance antimicrobial efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of thiazoloquinolines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from similar structures showed IC50 values ranging from 1.27 to 1.50 μM against MCF-7 cells . These compounds were noted for their ability to induce apoptosis in cancer cells while sparing normal cells.

Anti-inflammatory Effects

Thiazolidinone derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural modifications in these compounds can significantly influence their anti-inflammatory activity .

Case Studies

StudyCompound TestedBiological ActivityResults
Sava et al. (2020)Thiazolidinone derivativesAntioxidantCompound showed IC50 values of 0.54 ± 0.01 mM
El-Kashef et al. (2020)TZD derivativesAnticancerCompounds inhibited MCF-7 cell proliferation with IC50 values of 1.27 μM
Aziz et al. (2020)Quinazolinone-thiazolidinone hybridsAnticancerEvaluated against MCF-7 and A549 cell lines

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeYield Optimization Tips
13,4-Dichlorobenzaldehyde, thiourea, H₂SO₄Form thiosemicarbazide intermediateUse anhydrous conditions to avoid hydrolysis
2Cyclohexanedione, AcOH, refluxCyclization to thiazoloquinoline coreMonitor reaction via TLC (hexane:EtOAc 3:1)
3Methylation (MeI, K₂CO₃)Introduce methyl groupsExcess methyl iodide (1.5 eq.) for complete substitution

Q. Table 2. Ecotoxicological Testing Parameters

Test OrganismEndpointExposure DurationKey Metrics
Daphnia magnaMortality48hLC₅₀, NOEC
Chlorella vulgarisGrowth inhibition72hEC₅₀, chlorophyll-a content
Danio rerio (zebrafish)Developmental defects96hHatching rate, spine malformations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Reactant of Route 2
2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

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